

Technical Guide: Synthesis and Purification of CAS 75113-47-2

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Compound of Interest

Compound Name: Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-

CAS No.: 75113-47-2

Cat. No.: B13795293

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6-[(2-Ethylhexanoyl)amino]hexanoic Acid[1][2]

Introduction & Chemical Identity

CAS Number: 75113-47-2 IUPAC Name: 6-[(2-Ethylhexanoyl)amino]hexanoic acid Synonyms: 6-(2-Ethylhexanamido)hexanoic acid; ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

-(2-Ethylhexanoyl)aminocaproic acid.[2] Molecular Formula:

Molecular Weight: 257.37 g/mol [2]

Industrial Significance: This compound functions primarily as a water-soluble corrosion inhibitor (often neutralized with alkanolamines) for metalworking fluids, hydraulic fluids, and cooling systems.[1][2] Its structure is amphiphilic:

- Hydrophobic Domain: The 2-ethylhexyl group provides film-forming properties on metal surfaces.[1][2]

- **Hydrophilic Domain:** The terminal carboxylic acid allows for water solubility (as a salt) and hard-water stability.^{[1][2]}
- **Linker:** The amide bond offers superior hydrolytic stability compared to esters, essential for high-pH operating environments.^{[1][2]}

Retrosynthetic Analysis & Strategy

The synthesis of CAS 75113-47-2 is a classic amide coupling between a carboxylic acid derivative and an

-amino acid.^[2]

Disconnection: The molecule is disconnected at the amide bond (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

).^[2]

- **Fragment A (Acyl donor):** 2-Ethylhexanoic acid (or 2-Ethylhexanoyl chloride).^{[1][2]}
- **Fragment B (Amine acceptor):** 6-Aminocaproic acid (6-ACA).^{[1][2][3]}

Strategic Challenges:

- **Polymerization Risk:** 6-Aminocaproic acid is the monomer for Nylon-6.^{[1][2]} Under thermal conditions, it can self-polymerize (ring-opening of lactam or linear condensation) rather than reacting with the acyl donor.^{[1][2]}
- **Solubility Mismatch:** 2-Ethylhexanoyl chloride is organic-soluble; 6-ACA is water-soluble (zwitterionic).^{[1][2]} A biphasic or homogeneous solvent system is required.^{[1][2]}

Experimental Protocols

Method A: Schotten-Baumann Synthesis (High Purity / Lab Scale)

Recommended for initial reference standard generation and high-purity applications.^[2]

Rationale: This method uses an acid chloride in a biphasic aqueous/organic system.[1][2] The presence of a base keeps the 6-ACA in solution (as the carboxylate) and neutralizes the HCl byproduct.[1][2] The low temperature prevents nylon formation.[1][2]

Reagents:

- 6-Aminocaproic acid (1.0 eq)[1][2]
- 2-Ethylhexanoyl chloride (1.05 eq)[1][2]
- Sodium Hydroxide (2.2 eq)[1][2]
- Solvent: Water / Acetone (or THF) mixture (1:1 v/v)[1][2]

Protocol:

- Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 6-aminocaproic acid (13.1 g, 100 mmol) and NaOH (8.8 g, 220 mmol) in 100 mL of water. Cool the solution to 0–5°C.
- Acylation: Add acetone (50 mL) to the aqueous solution. Place 2-ethylhexanoyl chloride (17.1 g, 105 mmol) in a pressure-equalizing addition funnel.
- Addition: Dropwise add the acid chloride over 45 minutes, maintaining the internal temperature < 10°C. Vigorous stirring is critical to maximize the interfacial surface area.
- Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC or HPLC for the disappearance of the amine.[1][2]
- Workup:
 - Evaporate the acetone under reduced pressure (rotary evaporator).
 - The remaining aqueous phase contains the sodium salt of the product.[1][2] Wash this aqueous phase with diethyl ether (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"> mL) to remove unreacted acid chloride or neutral impurities.[2]

- Acidification: Cool the aqueous phase to 10°C and slowly acidify with 2M HCl to pH 3–4. The product will precipitate as a white waxy solid or oil.^{[1][2]}
- Isolation: Extract the acidified mixture with Ethyl Acetate (mL). Combine organics, dry over anhydrous , and concentrate to dryness.

Method B: Thermal Condensation (Industrial / Scale-Up)

Recommended for bulk production where slight oligomer impurities are acceptable.^{[1][2]}

Rationale: Avoids hazardous acid chlorides.^{[1][2]} Uses direct condensation of the acid and amine at high temperature with continuous water removal.^{[1][2]}

Protocol:

- Charging: Charge 2-Ethylhexanoic acid (1.1 eq) and 6-Aminocaproic acid (1.0 eq) into a reactor fitted with a Dean-Stark trap and nitrogen inlet.
- Heating: Heat the mixture to 160–180°C. The 6-ACA will initially melt/dissolve.
- Dehydration: Stir under a nitrogen sweep. Water of reaction will distill over.^{[1][2]} Continue until the theoretical amount of water is collected (approx. 4–6 hours).
 - Note: A catalyst such as Boric Acid (0.5 mol%) or Tetrabutyl Titanate can accelerate this step.^{[1][2]}
- Vacuum Stripping: Apply vacuum (20 mbar) at 160°C for 1 hour to remove the excess 2-ethylhexanoic acid.^{[1][2]}
- Discharge: Cool to 80°C and discharge the molten product.

Purification & Isolation^{[1][2]}

For pharmaceutical or analytical grade material, the crude product from Method A requires further purification.^{[1][2]}

Crystallization Strategy: The compound has a waxy nature due to the branched alkyl chain.[1]
[2]

- Solvent System: Ethanol/Water (80:[1][2]20) or Ethyl Acetate/Hexane.[1][2]
- Procedure: Dissolve crude solid in minimum hot Ethanol (60°C). Add warm water dropwise until turbidity persists.[1][2] Cool slowly to 4°C.
- Filtration: Filter the resulting white crystals and wash with cold hexane.[1][2]

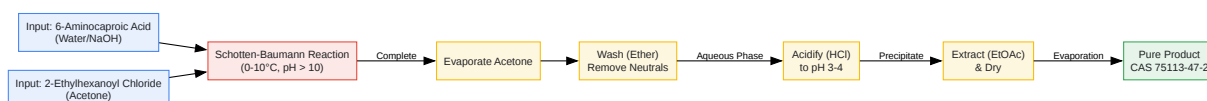
Impurity Profile:

- Impurity A: Unreacted 6-Aminocaproic acid (detect via Ninhydrin stain).[1][2]
- Impurity B: 2-Ethylhexanoic acid (detect via GC or Acid Value titration).[1][2]
- Impurity C: 6-ACA Oligomers (Nylon-6 dimers/trimers) – more prevalent in Method B.[2]

Analytical Characterization

Test	Method	Expected Result
Appearance	Visual	White to off-white waxy solid or crystalline powder.[1][2]
Melting Point	Capillary	55 – 60°C (approximate, depends on purity).[1][2]
Acid Value	Titration (KOH)	215 – 225 mg KOH/g (Theoretical: 218).[1][2]
IR Spectrum	FTIR (ATR)	3300 cm ⁻¹ (N-H), 1710 cm ⁻¹ (COOH), 1640 cm ⁻¹ (Amide I). [1][2]
H1 NMR	DMSO-d ₆ , 400 MHz	12.0 (s, 1H, COOH), 7.8 (t, 1H, NH), 3.0 (q, 2H, N-CH ₂), 2.2 (t, 2H, CH ₂ -CO), 1.9 (m, 1H, CH-CO), 0.8-1.5 (m, alkyl protons). [2]

Process Visualization



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Caption: Workflow for the Schotten-Baumann synthesis of CAS 75113-47-2, highlighting the critical pH adjustment step for isolation.

References

- U.S. Environmental Protection Agency (EPA). Substance Details: **Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-**. [1][2] Substance Registry Services (SRS). [1][2][4] Available at: [\[Link\]](#)[1][2]
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